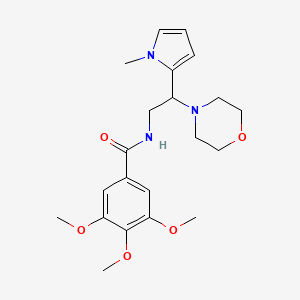

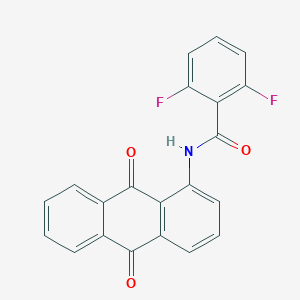

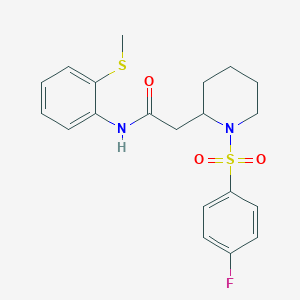

![molecular formula C19H17ClN2O2S B2481489 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 303126-40-1](/img/structure/B2481489.png)

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of closely related pyrazole derivatives often involves regiospecific reactions, where the precise identification of regioisomers can be challenging. Techniques such as single-crystal X-ray analysis have been pivotal for unambiguous structure determination in compounds with similar structural frameworks (Kumarasinghe, Hruby, & Nichol, 2009). The synthesis approaches may involve sequential one-pot three-component reactions under solvent-free conditions for related arylsulfanyl pyrazoles, highlighting a green mechanochemical process (Saeed & Channar, 2017).

Molecular Structure Analysis

Determining the molecular structure of compounds within this family often requires comprehensive analytical techniques. Crystallography and spectroscopic methods, including IR, UV, and NMR spectroscopy, have been extensively used for structure proof. The structural analysis of similar compounds reveals the significance of conformational analysis and the role of weak interactions in defining molecular arrangements (Alaşalvar et al., 2014). Quantum chemical calculations further support molecular geometry and vibrational frequencies analysis, providing insights into the electronic structure and intramolecular charge transfers (Viji et al., 2020).

Chemical Reactions and Properties

The reactivity of such pyrazole derivatives can be influenced by the presence of functional groups, which also determine the compound's chemical properties. For instance, sulphonylation reactions are essential for introducing sulfonamide functionalities, as observed in closely related pyrazole compounds (Diana et al., 2018). Moreover, the ability to undergo 1,3-dipolar cycloaddition reactions opens pathways to further functionalize these compounds, leading to a diverse range of chemical properties (Kumar et al., 2013).

Scientific Research Applications

Synthesis and Structural Characterization

- The compound has been utilized in the synthesis of various chemical derivatives. For example, Kumarasinghe et al. (2009) detailed the regiospecific synthesis of related compounds, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Crystallography and Tautomerism Studies

- Research by Cornago et al. (2009) on NH-pyrazoles, closely related to the compound , reveals insights into the tautomerism in both solution and solid state, informed by X-ray crystallography and NMR spectroscopy (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Chemiluminescence and Oxidation Studies

- Watanabe et al. (2010) investigated the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes derived from related compounds, providing insights into their thermal stability and light emission characteristics (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Antibacterial Activity

- Bildirici et al. (2007) explored derivatives of pyrazole carboxylic acid for their antibacterial properties, indicating potential applications in antimicrobial research (Bildirici, Şener, & Tozlu, 2007).

Inhibitory Properties

- Long et al. (2009) studied a COX-1-selective inhibitor closely related to the compound, which aids in understanding its potential for developing novel inhibitors (Long, Theiss, Li, & Loftin, 2009).

Mechanism of Action

Target of Action

The primary targets of the compound “4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been studied for their antimicrobial activity . These studies suggest that the compound may interact with key functional proteins in bacterial cell division, such as FtsZ

Biochemical Pathways

Based on the potential interaction with ftsz, it could be inferred that the compound may affect bacterial cell division The downstream effects of this interaction would likely include inhibition of bacterial growth

Result of Action

If the compound does indeed interact with ftsz, the result could be inhibition of bacterial cell division, leading to an antimicrobial effect

properties

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c1-12-18(25-17-10-6-15(20)7-11-17)13(2)22(21-12)19(23)14-4-8-16(24-3)9-5-14/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNMKFODTKZVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

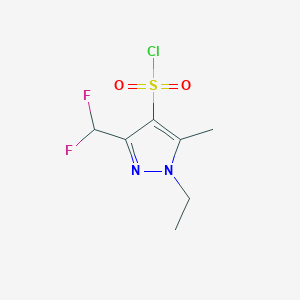

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

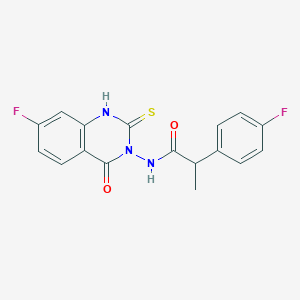

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

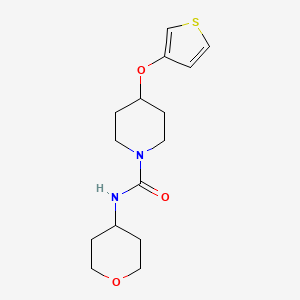

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)